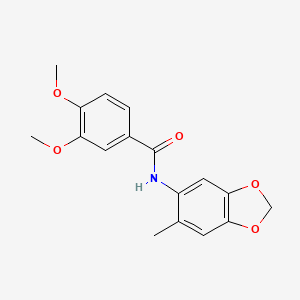
3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide
Overview
Description
3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide, also known as MDB, is a synthetic compound that has gained significant attention in the scientific research community. MDB is a member of the benzamide family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. It also has anti-inflammatory effects, as evidenced by its ability to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress.
Advantages and Limitations for Lab Experiments
3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide has several advantages for use in lab experiments, including its high purity and stability, which make it easy to handle and store. It is also readily available from commercial sources. However, one limitation of 3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
For research on 3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide include investigating its efficacy in animal models of cancer, inflammation, and neurological disorders, as well as exploring its potential use in combination with other drugs. In addition, further studies are needed to elucidate the precise mechanism of action of 3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide and to identify potential biomarkers for its therapeutic efficacy.
Scientific Research Applications
3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and neurological disorders. In cancer research, 3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation is a common feature of many diseases, and 3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide has been found to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. In neurological research, 3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-10-6-15-16(23-9-22-15)8-12(10)18-17(19)11-4-5-13(20-2)14(7-11)21-3/h4-8H,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPOQVMYMMZSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)OC)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(6-methyl-1,3-benzodioxol-5-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4753432.png)
![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4753437.png)
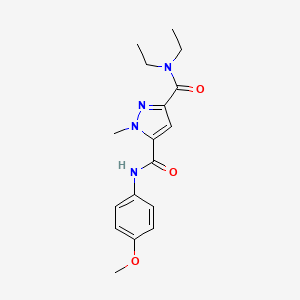
![N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4753453.png)
![ethyl 1-allyl-2-[(4-chlorobenzoyl)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4753454.png)
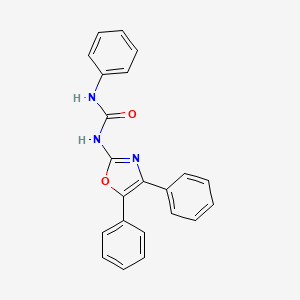
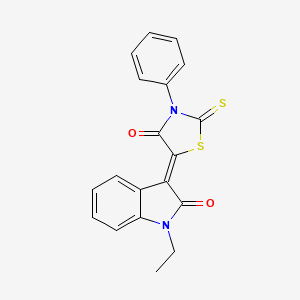
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4753473.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4753482.png)
![5-(4-fluorophenyl)-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4753489.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide](/img/structure/B4753501.png)

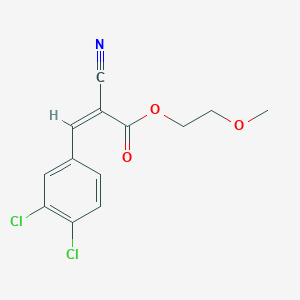
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4753518.png)